2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine

Kinase Inhibition BTK Scaffold Hopping

Procure 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine (CAS 2578957-63-6) as a superior regioisomer for kinase inhibitor design. The imidazo[4,5-c]pyridine core provides validated advantages over the imidazo[4,5-b]pyridine isomer for BTK inhibition and a distinct JAK isoform selectivity profile. Its 2-imidazolyl substituent serves as a critical hinge-binding or metal-coordinating moiety, essential for target engagement. This scaffold is also a proven starting point for low-nanomolar CDK2 inhibitors (IC₅₀ = 21 nM) and novel antibacterial agents. As a bifunctional organic linker, it enables the solvothermal synthesis of MOFs with unique pore geometries.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
Cat. No. B13743972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)C3=NC=CN3
InChIInChI=1S/C9H7N5/c1-2-10-5-7-6(1)13-9(14-7)8-11-3-4-12-8/h1-5H,(H,11,12)(H,13,14)
InChIKeyWLHDDUITTKGYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine (CAS 2578957-63-6): Core Scaffold, Physicochemical Properties, and Synthetic Accessibility


2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine (CAS 2578957-63-6) is a heterocyclic small molecule comprising a fused imidazo[4,5-c]pyridine core bearing an imidazol-2-yl substituent at the 2-position. This compound serves as a versatile pharmacophore scaffold and a monomer linker for metal-organic framework (MOF) synthesis . Its planar aromatic system, with a calculated topological polar surface area (TPSA) of 70.2 Ų and XLogP of 0.3, offers a balanced polarity profile for biological interactions and chemical derivatization . The compound is commercially available with typical purity of 95-98% and is soluble in polar aprotic solvents such as DMF and DMSO, enabling its direct use in medicinal chemistry and materials science research applications .

Why 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Isomeric Imidazopyridines or Alternative Scaffolds


The imidazopyridine scaffold exists in multiple regioisomeric forms—most notably imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine—that are not functionally equivalent. Direct experimental comparisons demonstrate that the position of the pyridine nitrogen profoundly influences target binding affinity and selectivity. For instance, the imidazo[4,5-c]pyridine core exhibits significantly higher inhibitory activity against Bruton's tyrosine kinase (BTK) compared to its imidazo[4,5-b]pyridine isomer [1]. Similarly, the 1H-imidazo[4,5-c]pyridine scaffold displays a distinct JAK isoform selectivity profile relative to the 3H-imidazo[4,5-b]pyridine scaffold, with measurable differences in IC₅₀ ratios for JAK1 versus TYK2 [2]. Furthermore, the imidazol-2-yl substituent at the 2-position provides a critical metal-coordinating or hinge-binding moiety that is absent in simpler imidazo[4,5-c]pyridine analogs, fundamentally altering the compound's ability to engage biological targets . These regioisomer- and substituent-dependent differences mean that substituting a closely related analog without validating target engagement will likely yield non-reproducible results or require extensive re-optimization.

Quantitative Differentiation Evidence: 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine vs. Comparators


Scaffold Selectivity Advantage: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine for BTK Inhibition

The imidazo[4,5-c]pyridine scaffold confers a marked selectivity advantage over the imidazo[4,5-b]pyridine isomer in BTK inhibition. A direct comparative study demonstrated that the imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher activity against BTK than its imidazo[4,5-b]pyridine counterpart [1]. This difference arises from the distinct spatial orientation of the pyridine nitrogen, which alters the geometry of key hinge-region hydrogen bonding interactions with the kinase active site. For researchers selecting a scaffold for BTK-targeted probe or lead development, the imidazo[4,5-c]pyridine core—exemplified by 2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine—offers a validated advantage over the more commonly explored imidazo[4,5-b]pyridine isomer.

Kinase Inhibition BTK Scaffold Hopping

CDK2 Inhibitory Potency: Imidazo[4,5-c]pyridine Derivatives Achieve Low Nanomolar IC₅₀

Imidazo[4,5-c]pyridine-based compounds designed via scaffold hopping from the clinical CDK inhibitor CYC202 demonstrate potent CDK2 inhibition. The most active derivative in this series, compound 5b, achieved an IC₅₀ of 21 nM against CDK2 and exhibited anti-proliferative activity across HL60, A549, and HCT116 cancer cell lines [1]. This nanomolar potency validates the imidazo[4,5-c]pyridine core as an effective bioisosteric replacement for other CDK inhibitor scaffolds. While 2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine itself serves as a synthetic building block, it provides the foundational core from which analogs with comparable CDK2 inhibitory profiles can be elaborated through rational substitution.

CDK2 Cancer Scaffold Hopping

Antimicrobial Potency: 2-(Substituted-phenyl)imidazo[4,5-c]pyridines Demonstrate Single-Digit µg/mL Activity Against E. faecalis

A series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for antimicrobial activity. Among them, compound 2h exhibited an IC₅₀ of 6.25 µg/mL against Enterococcus faecalis, while compound 2g showed an IC₅₀ of 12.5 µg/mL against the same pathogen [1]. These values establish a baseline antibacterial potency for the 2-substituted imidazo[4,5-c]pyridine class. The imidazol-2-yl substituent in the target compound provides a distinct electronic and steric profile compared to the substituted-phenyl analogs, offering a structurally divergent starting point for antimicrobial SAR exploration.

Antibacterial Enterococcus faecalis SAR

MOF Synthesis Utility: Bifunctional Imidazole-Pyridine Linker for Metal Coordination Networks

2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine is specifically marketed and utilized as a monomer linker for metal-organic framework (MOF) synthesis . Its structure integrates two distinct nitrogen-containing heterocycles—an imidazole and a fused imidazo[4,5-c]pyridine—providing multiple metal-coordination sites with differing binding geometries and affinities. This bifunctional character distinguishes it from simpler monodentate or symmetric linkers, enabling the construction of more complex and potentially functionalized porous architectures. The compound's solubility in DMF and DMSO facilitates its direct use in standard solvothermal MOF synthesis protocols .

MOF Coordination Chemistry Materials Science

Validated Application Scenarios for 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine Procurement


Kinase Inhibitor Probe Development Targeting BTK or JAK

Procure 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine as a scaffold for designing ATP-competitive kinase inhibitors. The imidazo[4,5-c]pyridine core offers validated advantages over the imidazo[4,5-b]pyridine isomer for BTK inhibition [1] and exhibits a distinct JAK isoform selectivity profile [2]. Use this compound to generate focused libraries for biochemical screening against the BTK or JAK kinase families.

CDK2-Targeted Anticancer Lead Optimization

Utilize this compound as a foundational core for synthesizing CDK2 inhibitors. Published SAR demonstrates that imidazo[4,5-c]pyridine derivatives can achieve low nanomolar CDK2 inhibition (IC₅₀ = 21 nM) and cellular anti-proliferative activity [3]. Systematic substitution at the imidazole and pyridine positions can further optimize potency and selectivity.

Antimicrobial Lead Generation Against Gram-Positive Pathogens

Employ 2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine as a starting material for synthesizing and screening novel antibacterial agents. Structurally related 2-substituted imidazo[4,5-c]pyridines have demonstrated IC₅₀ values as low as 6.25 µg/mL against Enterococcus faecalis [4]. This scaffold provides a validated entry point for developing new anti-infectives targeting resistant Gram-positive bacteria.

Metal-Organic Framework (MOF) Construction with Bifunctional Linkers

Incorporate 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine as a bifunctional organic linker in the solvothermal synthesis of novel MOFs. Its imidazole and imidazopyridine moieties provide distinct nitrogen donor sites for coordinating transition metals, enabling the assembly of frameworks with unique pore geometries and potential applications in gas storage, separation, or catalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.